Xiong Li,
Yingying Yang,
Jiaxin Quan,
Jin Zhang,
Ming Cheng,
Hewei Yan,
Siyun Zhang,
Lei Yang,
Zhiyan Lu,
Haibing Li
PMID: 33982718
DOI:
10.1039/d1cc01307f
Abstract
Chiral arginine was introduced by layer-by-layer assembly onto a calix[4]arene-diacid modified silica surface to control the adsorption of different kinds of ibuprofen droplets. The droplet of (S)-ibuprofen slid off rapidly, whereas the droplet of (R)-ibuprofen absorbed on the modified surface.
Evin Aysegul Simsir,
Serkan Erdemir,
Mustafa Tabakci,
Begum Tabakci
PMID: 33926701
DOI:
10.1016/j.aca.2021.338494
Abstract
It is crucial to determine and control the metronidazole (MET) ingredient in food and pharmaceuticals for human health and food safety. Even though many sensors have been previously reported to detect MET, there is still a need for a highly selective and sensitive, easy, fast, cost-effective sensor in this area. Herein, we report a fluorescent calix[4]arene derivative (PIMC) for highly selective and sensitive and facile and rapid MET detection based on fluorescence (FL) quenching. The highest FL quenching occurs when PIMC is exposed to MET solution at 400 nm (λ
= 340). Owing to the quenching efficacy of MET linearly up to 5.5 × 10
nM was obtained a detection limit of 2.44 nM. Besides, interferences of other pharmaceuticals and ions on probe performance were investigated. The FL probe was successful in MET detection without the assistance of any separation techniques in a pharmaceutical sample (tablet) with an acceptable recovery of 101.3%. The applicability of the current probe as a paper-based sensor to MET detection has been successfully tested. As a result, the proposed probe presents a fast and suitable strategy to sensitive and selective detect MET and proves a good potential for practical applications, especially pharmaceutical preparations.
Wei Gao,
Ye Wang,
Feng Zhang,
Sen Zhang,
Hong-Zhen Lian
PMID: 33676713
DOI:
10.1016/j.talanta.2021.122171
Abstract
Effective protein adsorption by solid matrices from complex biological samples has attracted attention for broad application in biomedical field. Immobilization of calixarenes to solid supports is an essential process for their application in protein separation and purification. Silica is the most widely used support material in calixarene immobilization. With high concentration of polymer microspheres as templates, the large pore mesoporous silica microspheres with controllable, uniform size and structure were successfully synthesized and the resulting large pore mesoporous silica microspheres were modified with water-soluble tetrasulfonate calix[4]arene of unique hollow cavity-shaped structure. The tetrasulfonate calix[4]arene modified large pore mesoporous silica microspheres (SCLX4@LPMS) were characterized by diverse analytical techniques and their protein adsorption performance were also investigated. The obtained SCLX4@LPMS gave rise to an adsorption efficiency of >90% for cytochrome c and lysozyme within a wide pH range of 3.0-10.0 and possessed remarkably high adsorption capacity of cytochrome c (363.64 mg g
) and lysozyme (166.11 mg g
). The retained cytochrome c and lysozyme can be readily eluted by using phosphate buffer solution containing NaCl as a stripping reagent with the recoveries of 81% and 86% after 5 times enrichment, respectively. The SCLX4@LPMS microspheres have been applied for the selective adsorption of proteins in real samples and had the application potential in protein adsorption, drug delivery, biosensors, and other biomedical fields.
Elif Ozyilmaz,
Sebahat Ascioglu,
Mustafa Yilmaz
PMID: 33548316
DOI:
10.1016/j.ijbiomac.2021.02.003
Abstract
Metal organic frameworks (MOFs) are hybrid organic inorganic materials with unique properties such as well-defined pore structure, extremely high surface area, excellent chemical-thermal stability. MOFs-based constructs have been extensively engineered and used for applications, such as enzyme immobilization for bio-catalysis. To obtained a zeolitic imidazole framework-8 (ZIF-8) for enzyme immobilization, Candida rugosa lipase (CRL) was pretreated with calix [4]arene tetracarboxylic acid (Calix) and reacted with Zn and imidazole by co-precipitation method. The prepared biocomposite was characterized by SEM, EDX, FT-IR, and XRD. The prepared CRL@Calix-ZIF-8 with high encapsulation efficiency showed improved resistance to alkali and thermal conditions. The CRL@Calix-ZIF-8 with the biocatalytic activity was 2-folds higher than that of the CRL@ZIF-8 (without Calix). The free lipase lost its catalytic activity completely at 60 °C after 100 min, while the CRL@Calix-ZIF-8 and CRL@ZIF-8 retained about 84% and 73%. It was found that CRL@Calix-ZIF-8 and CRL@ZIF-8 still retained ~83 and 67% of catalytic activity after its 6th use, respectively. The kinetic resolution of the immobilized lipases was examined for enantioselective hydrolysis of racemic naproxen methyl ester. CRL@Calix-ZIF-8 showed enantioselectivity against the racemic naproxen methyl ester, with E = 183 and 131 compared to the CRL@ZIF-8.
Grazia Maria Letizia Consoli,
Rita Tosto,
Ausilia Baglieri,
Salvatore Petralia,
Tiziana Campagna,
Giuseppe Di Natale,
Stefania Zimbone,
Maria Laura Giuffrida,
Giuseppe Pappalardo
PMID: 33844495
DOI:
10.1021/acschemneuro.1c00117
Abstract
Alzheimer's disease (AD) is a progressive neurodegenerative condition affecting people in the elderly. Targeting aggregation of β-amyloid peptides (Aβ) is considered a promising approach for the therapeutic treatment of the disease. Peptide based inhibitors of β-amyloid fibrillation are emerging as safe drug candidates as well as interesting compounds for early diagnosis of AD. Peptide conjugation via covalent bond with functional moieties enables the resultant hybrid system to acquire desired functions. Here we report the synthesis, the structural characterization, and the Aβ
interaction of a
-amino-calix[4]arene derivative bearing a GPGKLVFF peptide pendant at the lower rim. We demonstrate that the
-amino-calix[4]arene-GPGKLVFF conjugate alters the Aβ
aggregation pathways by preventing Aβ
's conformational transition from random coil to β-sheet with concomitant changes of the aggregation kinetic profile as evidenced by circular dichroism (CD), thioflavin T (ThT), and dynamic light scattering (DLS) measurements, respectively. High resolution mass spectrometry (HR-MS) confirmed a direct interaction of the
-amino-calix[4]arene-GPGKLVFF conjugate with Aβ
monomer which provided insight into a possible working mechanism, whereas the alteration of the Aβ
's fibrillary architecture, by the calix-peptide conjugate, was further validated by atomic force microscopy (AFM) imaging. Finally, the herein proposed compound was shown to be effective against Aβ
oligomers' toxicity in differentiated neuroblastoma cells, SH-SY5Y.
Dandan Deng,
Xu Yang,
Jinying An,
Kai Zhang,
Shen Lin,
XiangChao Dong
PMID: 33379044
DOI:
10.1016/j.talanta.2020.121819
Abstract
Lysine methylations are common protein post-translational modifications (PTMs), that play significant roles in regulating gene activities. Studies of their functions and connections with diseases have important values. However, due to the small variations from their native structures and very low component proportions, it is very difficult to extract methylated peptides from biological mixtures. In this research, a new material that utilizes sulfonated calix[4]arene (SC4A) as the recognition unit and silica coated with TiO
as carrier, denoted as SiO
@TiO
@SC4A, was synthesized. The equilibrium binding experiments demonstrated that SiO
@TiO
@SC4A can identify lysine and arginine methylation and peptides with these methylated residues. The maximum isotherm binding capacities are 70.0, 55.9, 31.4 and 24.8 μmol g
for Lys(Me
), Lys(Me)
, Lys(Me) and Lys, respectively. It demonstrated that the higher the degree of methylation, the stronger the interactions. In addition, the analyses of high performance liquid chromatography (HPLC) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF) demonstrated that peptides with methylated lysine or arginine can be selectively extracted from spiked histone trypsin digestion. The recoveries for the spiked GGAK(Me)R, GGAKR(Me)
and GGAK(Me)
R are 83%, 78%, and 84% respectively. The experiments from the nuclear extracts of HeLa cells also illustrated that SiO
@TiO
@SC4A holds a potential in the enrichment and identification of lysine methylations.
Nicolás A Grosso-Giordano,
Christian Schroeder,
Le Xu,
Andrew Solovyov,
David W Small,
Hubert Koller,
Stacey I Zones,
Alexander Katz
PMID: 33522703
DOI:
10.1002/anie.202100166
Abstract
We investigate the interaction between a molecule and a pore mouth-a critical step in adsorption processes-by characterizing the conformation of a macrocyclic calix[4]arene-Ti
complex, which is grafted on the external surface of a zeotype (*-SVY). X-ray absorption and
C{
H} CPMAS NMR spectroscopies independently detect a unique conformation of this complex when it is grafted at crystallographically equivalent locations that lie at the interface of 7 Å hemispherical microporous cavities and the external surface. Electronic structure calculations support the presence of this unique conformation, and suggest that it is brought about by a specific orientation of the macrocycle that maximizes non-covalent interactions between calix[4]arene upper-rim tert-butyl substituents and the microporous-cavity walls. Our comparative study provides a rare "snapshot" of a molecule partially confined at a pore mouth, an essential intermediate for adsorption into micropores, and demonstrates how surrounding environment controls this confinement in a sensitive fashion.
Lukas Maximilian Sigmund,
Christopher Ehlert,
Markus Enders,
Jürgen Graf,
Ganna Gryn'ova,
Lutz Greb
PMID: 33955154
DOI:
10.1002/anie.202104916
Abstract
The present work describes the reaction of triplet dioxygen with the porphyrinogenic calix[4]pyrrolato aluminates to alkylperoxido aluminates in high selectivity. Multiconfigurational quantum chemical computations disclose the mechanism for this spin-forbidden process. Despite a negligible spin-orbit coupling constant, the intersystem crossing (ISC) is facilitated by singlet and triplet state degeneracy and spin-vibronic coupling. The formed peroxides are stable toward external substrates but undergo an unprecedented oxidative pyrrole α-cleavage by ligand aromatization/dearomatization-initiated O-O σ-bond scission. A detailed comparison of the calix[4]pyrrolato aluminates with dioxygen-related enzymology provides insights into the ISC of metal- or cofactor-free enzymes. It substantiates the importance of structural constraint and element-ligand cooperativity for the functions of aerobic life.
Sergey N Podyachev,
Rustem R Zairov,
Asiya R Mustafina
PMID: 33668373
DOI:
10.3390/molecules26051214
Abstract
The present review is aimed at highlighting outlooks for cyclophanic 1,3-diketones as a new type of versatile ligands and building blocks of the nanomaterial for sensing and bioimaging. Thus, the main synthetic routes for achieving the structural diversity of cyclophanic 1,3-diketones are discussed. The structural diversity is demonstrated by variation of both cyclophanic backbones (calix[4]arene, calix[4]resorcinarene and thiacalix[4]arene) and embedding of different substituents onto lower or upper macrocyclic rims. The structural features of the cyclophanic 1,3-diketones are correlated with their ability to form lanthanide complexes exhibiting both lanthanide-centered luminescence and magnetic relaxivity parameters convenient for contrast effect in magnetic resonance imaging (MRI). The revealed structure-property relationships and the applicability of facile one-pot transformation of the complexes to hydrophilic nanoparticles demonstrates the advantages of 1,3-diketone calix[4]arene ligands and their complexes in developing of nanomaterials for sensing and bioimaging.